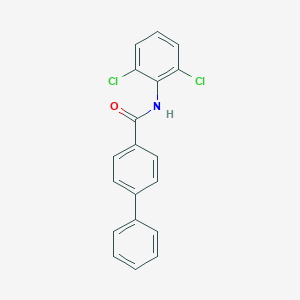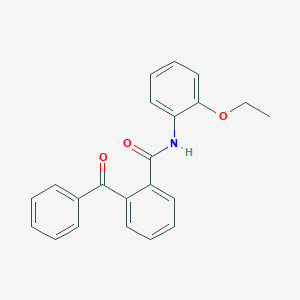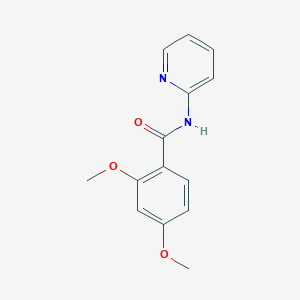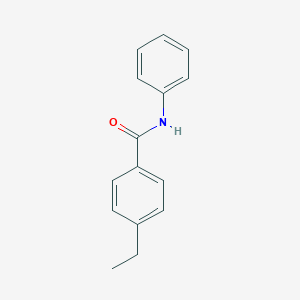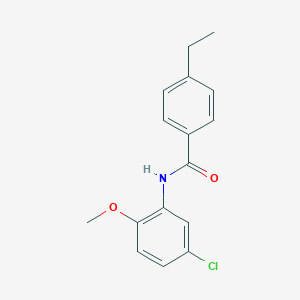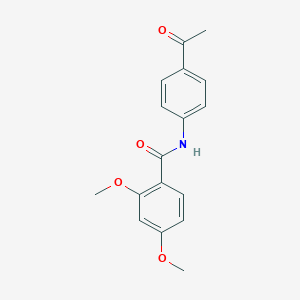
3-chloro-N-(pentan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(pentan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has a chloro and pentan-2-yl group attached to it. In
Mechanism of Action
The mechanism of action of 3-chloro-N-(pentan-2-yl)benzamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It may also inhibit the growth of fungi by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(pentan-2-yl)benzamide has low toxicity and is well-tolerated in animal models. However, its long-term effects on human health are not yet known. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(pentan-2-yl)benzamide in lab experiments is its ease of synthesis. It can be synthesized using simple and readily available reagents. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-chloro-N-(pentan-2-yl)benzamide. One direction is the development of more efficient and scalable synthesis methods. Another direction is the investigation of its potential applications in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and potential long-term effects on human health.
In conclusion, 3-chloro-N-(pentan-2-yl)benzamide is a chemical compound that has potential applications in various fields. Its ease of synthesis and low toxicity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Synthesis Methods
The synthesis of 3-chloro-N-(pentan-2-yl)benzamide involves the reaction of 3-chlorobenzoic acid with pentan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
3-chloro-N-(pentan-2-yl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its antitumor and antifungal properties. In organic synthesis, it has been used as a starting material for the synthesis of other compounds. In material science, it has been studied for its potential applications in the development of new materials.
properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-chloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-5-9(2)14-12(15)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
ABVLZAMLBMUFGV-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



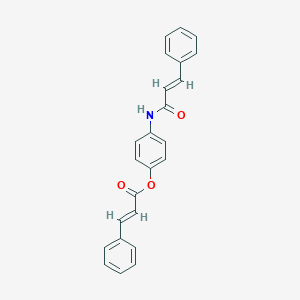

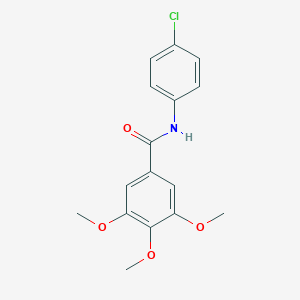

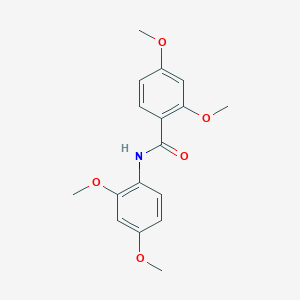

![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
